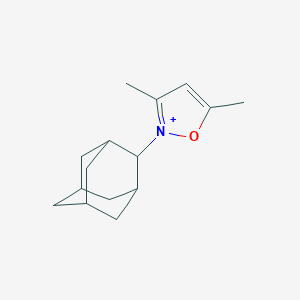![molecular formula C14H15N5O2S B493827 8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine](/img/structure/B493827.png)
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine is a chemical compound with the molecular formula C14H15N5O2S and a molar mass of 317.37 g/mol This compound is known for its unique structure, which includes a purine base linked to a methoxyphenoxyethylsulfanyl group
準備方法
The synthesis of 8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine involves several steps. One common synthetic route includes the reaction of 2-(2-methoxyphenoxy)ethanethiol with 6-chloropurine in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloropurine, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent. Its ability to interfere with specific molecular targets in disease pathways makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine can be compared with other similar compounds, such as:
8-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-purin-6-amine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one: This compound features a quinazoline core instead of a purine base.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the purine base, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H15N5O2S |
|---|---|
分子量 |
317.37g/mol |
IUPAC名 |
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5O2S/c1-20-9-4-2-3-5-10(9)21-6-7-22-14-18-11-12(15)16-8-17-13(11)19-14/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,19) |
InChIキー |
DBQXNXUVBDQTNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N |
正規SMILES |
COC1=CC=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B493747.png)


![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)

![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)






